Enhanced Acidity (pKa) of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one Compared to Unsubstituted 4-Hydroxypyridin-2-one
The predicted pKa of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one is 13.13 . In contrast, the predicted pKa for the unsubstituted parent compound, 4-hydroxypyridin-2-one, is approximately 11.0 [1]. The presence of electron-donating methyl groups at the 3- and 6-positions reduces the acidity of the 4-OH proton by about 2 pKa units. This difference is significant for applications where protonation state at physiological or specific reaction pH is critical, such as in metal chelation or pH-dependent partitioning.
| Evidence Dimension | Acidity of the 4-hydroxyl proton (pKa) |
|---|---|
| Target Compound Data | pKa (predicted) = 13.13 |
| Comparator Or Baseline | 4-Hydroxypyridin-2-one: pKa (predicted) ≈ 11.0 |
| Quantified Difference | The target compound is less acidic by ΔpKa ≈ +2.1 units. |
| Conditions | Predicted values using ACD/Labs or similar software, as reported on ChemicalBook. |
Why This Matters
This establishes the compound as a weaker acid compared to its parent scaffold, which is an essential parameter for predicting speciation, solubility, and metal-binding affinity in solution-based applications.
- [1] DrugBank. 4-Hydroxypyridin-2-one. Predicted pKa from ChemAxon. Available at: https://go.drugbank.com/drugs/DB03258 View Source
